Cas no 15424-38-1 (N-Phenyl-9-anthramine)
N-Phenyl-9-anthramine Chemical and Physical Properties
Names and Identifiers
-
- 9-Anthracenamine,N-phenyl-
- N-Phenyl-9-anthramine
- <i>N<
- 9-Anilinoanthracene
- i>-Phenyl-9-anthramine
- N-phenylanthracen-9-amine
- N-(9-Anthracenyl)aniline
- N-(Anthracen-9-yl)-N-phenylamine
- N-Phenylanthracene-9-amine
- N-(9-anthracenyl)-N-phenylamine
- VNXLMMFDPYSZKF-UHFFFAOYSA-N
- TRA0003585
- A883742
- SCHEMBL3287371
- AS-58467
- AKOS015840671
- MFCD03093237
- DTXSID90549130
- 15424-38-1
- SB81487
- T71839
- DB-110016
-
- MDL: MFCD03093237
- Inchi: 1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H
- InChI Key: VNXLMMFDPYSZKF-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)C1C2C=CC=CC=2C=C2C=CC=CC=12
Computed Properties
- Exact Mass: 269.12000
- Monoisotopic Mass: 269.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 1.203±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 207°C(lit.)
- Boiling Point: 434.355 °C at 760 mmHg
- Flash Point: 233.262 °C
- Refractive Index: 1.752
- Solubility: Insuluble (1.6E-4 g/L) (25 ºC),
- PSA: 12.03000
- LogP: 5.80960
N-Phenyl-9-anthramine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Phenyl-9-anthramine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1496-5G |
N-Phenyl-9-anthramine |
15424-38-1 | >98.0%(GC) | 5g |
¥1250.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121472-5g |
N-Phenyl-9-anthramine |
15424-38-1 | 98% | 5g |
¥931.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121472-1g |
N-Phenyl-9-anthramine |
15424-38-1 | 98% | 1g |
¥230.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P121472-25g |
N-Phenyl-9-anthramine |
15424-38-1 | 98% | 25g |
¥3752.90 | 2023-09-01 | |
| Alichem | A229000265-5g |
N-Phenylanthracen-9-amine |
15424-38-1 | 95% | 5g |
336.33 USD | 2021-06-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020719-1g |
N-Phenyl-9-anthramine |
15424-38-1 | 98% | 1g |
¥179 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020719-25g |
N-Phenyl-9-anthramine |
15424-38-1 | 98% | 25g |
¥4134 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020719-5g |
N-Phenyl-9-anthramine |
15424-38-1 | 98% | 5g |
¥781 | 2024-05-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N63810-1g |
N-Phenylanthracen-9-amine |
15424-38-1 | 1g |
¥518.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N63810-25g |
N-Phenylanthracen-9-amine |
15424-38-1 | 25g |
¥3758.0 | 2021-09-08 |
N-Phenyl-9-anthramine Suppliers
N-Phenyl-9-anthramine Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on N-Phenyl-9-anthramine
Professional Introduction to N-Phenyl-9-anthramine (CAS No. 15424-38-1)
N-Phenyl-9-anthramine, a compound with the chemical identifier CAS No. 15424-38-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic amine has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure, featuring a phenyl group attached to an anthramine core, makes it a versatile candidate for further exploration in drug discovery and material science.
The anthramine moiety, characterized by its fused benzene and naphthalene rings with an amine substituent at the 9-position, contributes to the compound's reactivity and functionality. This feature has been leveraged in various chemical syntheses, where N-Phenyl-9-anthramine serves as an intermediate in the development of more complex molecules. Its stability under different reaction conditions further enhances its utility in synthetic pathways.
In recent years, N-Phenyl-9-anthramine has been the subject of several studies exploring its pharmacological properties. Researchers have been particularly interested in its potential as an intermediate in the synthesis of bioactive compounds. The compound's ability to undergo selective functionalization has opened doors for the development of novel therapeutic agents targeting specific biological pathways.
One of the most intriguing aspects of N-Phenyl-9-anthramine is its role in the development of anticancer agents. Anthramine derivatives have shown promise in inhibiting enzymes involved in cancer cell proliferation. The phenyl group attached to the anthramine core can be modified to enhance binding affinity to target proteins, making it a valuable scaffold for drug design. Recent studies have highlighted its potential in inhibiting topoisomerases, which are critical enzymes in DNA replication and repair.
Moreover, N-Phenyl-9-anthramine has been investigated for its antimicrobial properties. The structural features of this compound allow it to interact with bacterial cell walls and membranes, disrupting essential cellular processes. This has led to interest in developing new antibiotics based on anthramine derivatives that could combat resistant bacterial strains.
The synthesis of N-Phenyl-9-anthramine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have been particularly useful in constructing the complex framework of this molecule.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of N-Phenyl-9-anthramine. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches complement experimental work by predicting properties such as binding affinity and metabolic stability.
The pharmaceutical industry continues to explore new applications for N-Phenyl-9-anthramine, recognizing its potential as a versatile building block for drug development. Collaborative efforts between academia and industry are driving innovation in this area, with several companies investing in research to uncover novel therapeutic uses for this compound.
As our understanding of molecular interactions grows, so does the importance of compounds like N-Phenyl-9-anthramine. Their unique structural features and functional properties make them indispensable tools in modern chemistry and medicine. Continued research into this molecule promises to yield further breakthroughs that could benefit human health and well-being.
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